Cas no 2138220-08-1 (5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide)

5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide
- EN300-1132000
- 2138220-08-1
-
- Inchi: 1S/C9H17BrN2O2S/c10-4-2-1-3-9(13)12-15(14)7-5-11-6-8-15/h11H,1-8H2
- InChI Key: GMGPAKNLSLLKOX-UHFFFAOYSA-N
- SMILES: BrCCCCC(N=S1(CCNCC1)=O)=O
Computed Properties
- Exact Mass: 296.01941g/mol
- Monoisotopic Mass: 296.01941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.9Ų
- XLogP3: 1
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132000-10g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1132000-0.5g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1132000-1g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1132000-0.05g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1132000-1.0g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1132000-0.1g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1132000-0.25g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1132000-5g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1132000-2.5g |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide |
2138220-08-1 | 95% | 2.5g |
$1428.0 | 2023-10-26 |
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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3. Back matter
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide (CAS No. 2138220-08-1): A Comprehensive Overview
5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide (CAS No. 2138220-08-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiomorpholine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide is characterized by a brominated pentanamide moiety linked to a thiomorpholine ring with an oxo substituent. The presence of the bromine atom and the thiomorpholine ring imparts specific physicochemical properties that contribute to its biological activity. The bromine atom, in particular, can influence the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a valuable lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide has shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been reported to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes it a potential candidate for further investigation as an anticancer agent.
The neuroprotective effects of 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide have also been explored. Research has shown that this compound can protect neurons from oxidative stress and neurotoxicity, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By scavenging free radicals and reducing oxidative damage, it may offer a novel approach to treating these debilitating conditions.
The pharmacokinetic profile of 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide is another important aspect of its evaluation as a potential drug candidate. Studies have indicated that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits good oral bioavailability and a reasonable half-life, which are crucial factors for its therapeutic efficacy and safety.
To further understand the mechanism of action of 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide, researchers have conducted molecular docking studies to identify its potential targets. These studies suggest that it may interact with specific proteins involved in inflammation, cancer, and neurodegeneration, providing insights into its biological activity at the molecular level.
In conclusion, 5-bromo-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)pentanamide (CAS No. 2138220-08-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical development. Ongoing research is expected to uncover more about its mechanisms of action and optimize its use in treating various diseases.
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